molecular formula C18H13N5OS B6513184 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891104-84-0

1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B6513184
CAS No.: 891104-84-0
M. Wt: 347.4 g/mol
InChI Key: NSKOMWLNQAFXCV-UHFFFAOYSA-N
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Description

1-Phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a pyridine ring, and a triazolopyridazine moiety[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). This can be achieved through a cyclization reaction involving hydrazine and a suitable pyridine derivative[{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. These reactions are often facilitated by specific reagents and conditions to achieve the desired products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydrosulfide (NaHS) to introduce the sulfanyl group.

Major Products Formed:

Scientific Research Applications

1-Phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: Its biological activity has been explored in studies involving enzyme inhibition and receptor binding, making it a candidate for drug development.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Industry: The compound's unique properties may be harnessed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives: These compounds share structural similarities with the triazolopyridazine core and have been studied for their biological activities.

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds feature a pyrazolopyrimidine core and have been investigated for their potential as CDK2 inhibitors[_{{{CITATION{{{_3{Discovery of pyrazolo [3,4- d ]pyrimidine and pyrazolo 4,3- e ....

Uniqueness: 1-Phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to interact with multiple biological targets and pathways makes it a versatile compound for research and development.

Properties

IUPAC Name

1-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-16(13-6-2-1-3-7-13)12-25-18-21-20-17-10-9-15(22-23(17)18)14-8-4-5-11-19-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKOMWLNQAFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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